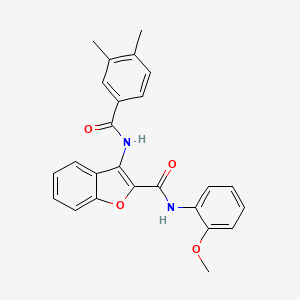

3-(3,4-dimethylbenzamido)-N-(2-methoxyphenyl)benzofuran-2-carboxamide

Description

3-(3,4-Dimethylbenzamido)-N-(2-methoxyphenyl)benzofuran-2-carboxamide is a benzofuran-based carboxamide derivative characterized by a benzofuran core substituted with a 3,4-dimethylbenzamido group at the 3-position and an N-(2-methoxyphenyl)carboxamide moiety at the 2-position. Benzofuran scaffolds are widely explored in medicinal chemistry due to their structural rigidity, which enhances binding affinity to biological targets such as kinases, GPCRs, and enzymes .

Properties

IUPAC Name |

3-[(3,4-dimethylbenzoyl)amino]-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N2O4/c1-15-12-13-17(14-16(15)2)24(28)27-22-18-8-4-6-10-20(18)31-23(22)25(29)26-19-9-5-7-11-21(19)30-3/h4-14H,1-3H3,(H,26,29)(H,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXMKWASYUFENDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=CC=C4OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethylbenzamido)-N-(2-methoxyphenyl)benzofuran-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of Benzofuran Core: The benzofuran core can be synthesized through the cyclization of ortho-hydroxyaryl ketones with appropriate reagents.

Introduction of Carboxamide Group: The carboxamide group is introduced by reacting the benzofuran derivative with an appropriate amine under amide bond-forming conditions.

Functionalization with 3,4-dimethylbenzamido and 2-methoxyphenyl Groups:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-dimethylbenzamido)-N-(2-methoxyphenyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the amide group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives or substituted amides.

Scientific Research Applications

3-(3,4-dimethylbenzamido)-N-(2-methoxyphenyl)benzofuran-2-carboxamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the development of new materials or as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethylbenzamido)-N-(2-methoxyphenyl)benzofuran-2-carboxamide depends on its specific biological target. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. For example, it may inhibit enzyme activity, block receptor binding, or interfere with DNA replication.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

The compound’s structural analogs vary primarily in substituent groups on the benzamido and aryl moieties. Below is a detailed comparison based on available evidence:

Substituent Modifications and Implications

3-(3,4-Diethoxybenzamido)-N-(2-Methoxyphenyl)-1-Benzofuran-2-Carboxamide (PubChem CID: Not Specified) Structural Differences: Replaces the 3,4-dimethyl groups with bulkier 3,4-diethoxy substituents. However, this may reduce membrane permeability due to increased hydrophilicity . Data Limitations: PubChem lists this analog but lacks experimental data on activity or pharmacokinetics .

N-(3,4-Dichlorobenzyl)-N-(2-Oxo-2-((Thiophen-2-Ylmethyl)Amino)Ethyl)Benzofuran-2-Carboxamide (9P-F-A5) Structural Differences: Features a 3,4-dichlorobenzyl group and a thiophene-containing side chain. Impact: Chlorine atoms enhance lipophilicity and metabolic stability, while the thiophene moiety introduces heteroaromaticity, which may improve interactions with hydrophobic binding pockets (e.g., in antimicrobial targets) .

Comparative Table of Key Analogs

Research Findings and Data Limitations

- Computational Predictions: Density functional theory (DFT) methods, such as those described in , could model electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity or binding modes.

- Biological Activity : Benzofuran carboxamides are often kinase inhibitors (e.g., VEGFR2, EGFR), but the absence of published IC50 values or assay results for this compound limits definitive conclusions .

- Synthetic Accessibility: The presence of methyl and methoxy groups suggests straightforward synthesis via amide coupling, though yield optimization may require tailored conditions (e.g., catalysts noted in for related intermediates) .

Biological Activity

3-(3,4-Dimethylbenzamido)-N-(2-methoxyphenyl)benzofuran-2-carboxamide is a synthetic organic compound belonging to the class of benzofuran derivatives. Its unique molecular structure, featuring a benzofuran core with various functional groups, suggests potential for diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by the following structural features:

- Benzofuran Core : Provides a stable aromatic system.

- Carboxamide Group : Imparts solubility and potential interaction sites.

- Substituents : The presence of 3,4-dimethylbenzamido and 2-methoxyphenyl groups enhances its biological profile.

Molecular Formula : C₁₈H₁₈N₂O₃

Molecular Weight : Approximately 314.35 g/mol

Biological Activities

Research indicates that 3-(3,4-dimethylbenzamido)-N-(2-methoxyphenyl)benzofuran-2-carboxamide exhibits several notable biological activities:

| Biological Activity | Description |

|---|---|

| Anti-inflammatory | Reduces inflammation by inhibiting pro-inflammatory cytokines. |

| Analgesic | Provides pain relief through modulation of pain pathways. |

| Antidopaminergic | Potentially affects dopamine receptors, influencing mood and movement disorders. |

The compound's mechanism of action is likely multifaceted:

- Enzyme Inhibition : It may inhibit specific enzymes involved in inflammatory pathways.

- Receptor Interaction : Binding to dopamine receptors could modulate neurotransmitter release and activity.

- Signal Transduction Modulation : The compound may interfere with cellular signaling pathways associated with pain and inflammation.

Case Study 1: Anti-inflammatory Effects

A study investigated the anti-inflammatory properties of the compound in vitro. The results demonstrated a significant reduction in the production of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) in macrophage cultures treated with varying concentrations of the compound. This suggests its potential as a therapeutic agent for inflammatory diseases.

Case Study 2: Analgesic Activity

In animal models, the compound was evaluated for its analgesic effects using formalin-induced pain tests. Results indicated that administration of the compound significantly reduced pain scores compared to controls, suggesting efficacy in pain management.

Case Study 3: Antidopaminergic Properties

Research exploring the antidopaminergic properties revealed that the compound could influence dopamine receptor activity in vitro. This may have implications for treating conditions such as schizophrenia or Parkinson's disease by modulating dopaminergic signaling.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.